

Roniciclib versus palbociclib CDK inhibition profile

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Compound Focus: Roniciclib

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Palbociclib CDK Inhibition Profile

The table below summarizes the key pharmacological and experimental data for Palbociclib, synthesized from the search results.

| Parameter | Profile for Palbociclib |
|---------------------------------------|---|
| Primary Target & Mechanism | Selective inhibitor of CDK4 and CDK6. Prevents G1 to S phase cell cycle progression by inhibiting Rb protein phosphorylation [1] [2]. |

| **IC₅₀ (Cell-Free Assay)** | CDK4: 11 nM CDK6: 15 nM [2] | | **Experimental Evidence** | **PALOMA-1 Trial (Phase I/II):** PFS of 20.2 months vs. 10.2 months with letrozole alone in HR+/HER2- advanced breast cancer [3]. **PALOMA-3 Trial (Phase III):** PFS of 9.5 months vs. 4.6 months with fulvestrant alone in endocrine-resistant disease [2] [3]. | | **Key Protocol (Clinical Trials)** | **Dosing:** 125 mg orally once daily for 21 days, followed by 7 days off [4] [2]. **Combination Therapy:** Combined with endocrine agents (e.g., Letrozole, Fulvestrant) [5] [3]. **Endpoint Measurement:** Progression-Free Survival (PFS) and Overall Survival (OS) assessed via RECIST criteria [4] [5]. | | **Oral Bioavailability** | ~46% [2] | | **Metabolism** | Primarily via CYP3A4 and SULT2A1 [2] |

Palbociclib Mechanism of Action

The following diagram illustrates the mechanism by which Palbociclib induces cell cycle arrest.



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